![molecular formula C13H27N3O B12122486 1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]- CAS No. 4232-59-1](/img/structure/B12122486.png)
1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]-
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Overview
Description
1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]- is a chemical compound with a complex structure that includes both piperazine and piperidine moieties. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or piperidine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Piperazineethanol: A simpler analog with similar chemical properties.
1-(1-Methyl-4-piperidinyl)piperazine: Another related compound with a different substitution pattern.
Uniqueness
1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]- is unique due to its specific structure, which combines both piperazine and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
4232-59-1 |
---|---|
Molecular Formula |
C13H27N3O |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C13H27N3O/c1-12-4-2-3-7-16(12)11-13(17)10-15-8-5-14-6-9-15/h12-14,17H,2-11H2,1H3 |
InChI Key |
QSYBGLQURWYDQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC(CN2CCNCC2)O |
Origin of Product |
United States |
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